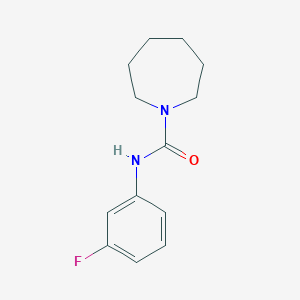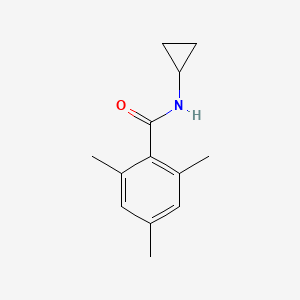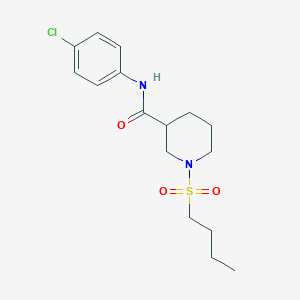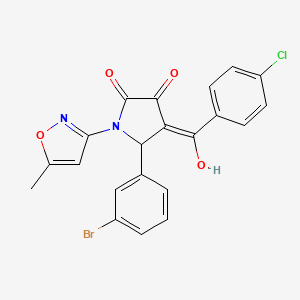
N-(3-fluorophenyl)-1-azepanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-fluorophenyl)-1-azepanecarboxamide, also known as PF-04457845, is a small molecule antagonist of the orexin 1 receptor (OX1R) that has been developed for the treatment of sleep disorders. Orexins are neuropeptides that play a role in the regulation of wakefulness and arousal, and their dysregulation has been implicated in a variety of sleep disorders, including insomnia, narcolepsy, and sleep apnea. PF-04457845 has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mécanisme D'action
N-(3-fluorophenyl)-1-azepanecarboxamide acts as a selective antagonist of the OX1R, which is one of two receptors for orexins. Orexins bind to OX1R and OX2R to promote wakefulness and arousal, and their dysregulation has been implicated in sleep disorders. By blocking the activity of OX1R, this compound reduces the effects of orexins on wakefulness and arousal, leading to increased sleep time and improved sleep quality.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on other neurotransmitter systems, such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of sleep and wakefulness. This selectivity for the orexin system may contribute to the lack of sedative effects observed with this compound. This compound has also been shown to have a relatively short half-life in humans, which may contribute to its lack of residual effects on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-fluorophenyl)-1-azepanecarboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, allowing for the development of analogs with improved pharmacological properties. It has also been shown to have high selectivity for the OX1R, which reduces the potential for off-target effects. However, this compound may have limitations for use in certain experiments, such as those involving animal models of sleep disorders that do not express the same isoforms of the orexin receptors as humans.
Orientations Futures
There are several potential future directions for research on N-(3-fluorophenyl)-1-azepanecarboxamide and other orexin receptor antagonists. One direction is the development of more selective and potent antagonists that can be used to further elucidate the role of orexins in sleep and wakefulness. Another direction is the evaluation of orexin receptor antagonists in other neurological disorders, such as depression and anxiety, which have been linked to dysregulation of the orexin system. Additionally, the use of orexin receptor antagonists in combination with other sleep aids, such as melatonin or benzodiazepines, may have synergistic effects on sleep quality and duration.
Méthodes De Synthèse
The synthesis of N-(3-fluorophenyl)-1-azepanecarboxamide involves the reaction of 3-fluorobenzoyl chloride with 1-aminocyclohexane in the presence of a base, followed by cyclization of the resulting intermediate with phosgene to form the azepanone ring. The carboxamide group is then introduced by reaction with an amine, such as methylamine or ethylamine, to yield the final product.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-1-azepanecarboxamide has been extensively studied in preclinical models of sleep disorders, including rodent models of insomnia and narcolepsy. In these studies, this compound has been shown to increase sleep time and improve sleep quality, without causing sedation or impairing cognitive function. This compound has also been shown to reduce the frequency and severity of cataplexy, a symptom of narcolepsy characterized by sudden muscle weakness or paralysis.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-6-5-7-12(10-11)15-13(17)16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTIUMHVYNDLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825980 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)
![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)


![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)
![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)